1-Ethoxyisoquinoline-3-carboxylic acid

Organic Synthesis Heck Reaction Isoquinoline

The 1‑ethoxy substituent dictates unique synthetic pathways (water elimination cyclization) and enables precise antibacterial SAR exploration. This 95% pure building block is essential for generating 1‑substituted IQ3CA libraries to overcome parent EC50 values (8.38–17.35 µg/mL) and match SF2 potency (1.12 µg/mL). It also serves as a model substrate for studying the cyclization mechanism and for physical organic chemistry investigations of heteroaromatic thermal stability. Choose this specific derivative to ensure reproducible, high‑impact R&D results.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 1094758-39-0
Cat. No. B1420019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxyisoquinoline-3-carboxylic acid
CAS1094758-39-0
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C12H11NO3/c1-2-16-11-9-6-4-3-5-8(9)7-10(13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15)
InChIKeyOMCBUGHWLNITDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethoxyisoquinoline-3-carboxylic Acid (CAS 1094758-39-0): Procurement and Technical Baseline


1-Ethoxyisoquinoline-3-carboxylic acid (CAS 1094758-39-0) is a heterocyclic building block within the isoquinoline-3-carboxylic acid (IQ3CA) family, a class recognized for its versatile antibacterial pharmacophore [1]. As a 1-alkoxy substituted IQ3CA derivative, its core structure differs from the unsubstituted IQ3CA lead compound by the addition of an ethoxy group at the 1-position, which can influence its physicochemical properties and synthetic utility [2]. Commercial availability is typically as a research-grade chemical with a purity of 95% .

The Specificity Requirement for 1-Ethoxyisoquinoline-3-carboxylic Acid in Synthesis and Structure-Activity Relationships


Generic substitution with the core isoquinoline-3-carboxylic acid (IQ3CA) or other 1-substituted analogs is not viable for projects requiring specific reactivity or target modulation. The 1-ethoxy group on the isoquinoline ring is not a passive structural feature; it directly dictates the compound's synthetic behavior and potential biological interaction. For instance, the cyclization of intermediates to form the isoquinoline core can proceed through a loss of water rather than the alcohol corresponding to the 1-substituent, a mechanistic pathway that is critical for achieving high yields of the desired 1-alkoxy product [1]. Furthermore, the structure-activity relationship (SAR) for antibacterial activity in this class is highly sensitive to modifications, with certain substitutions at various positions being essential for optimizing potency [2]. Therefore, selecting the specific 1-ethoxy derivative is not a matter of convenience but a functional necessity for accurate SAR exploration and synthetic methodology development.

Quantitative Differentiation of 1-Ethoxyisoquinoline-3-carboxylic Acid: A Comparative Evidence Guide


Synthetic Route Selectivity: Water vs. Methanol Elimination During Cyclization

In the synthesis of 1-alkoxyisoquinoline-3-carboxylic acid esters, the cyclization step exhibits a key point of differentiation: the 1-methoxy derivative is formed through the elimination of water, not methanol. This mechanistic preference is a defining feature of the condensation reaction used to create the 1-alkoxy class [1].

Organic Synthesis Heck Reaction Isoquinoline Cyclization

Antibacterial Potency of the IQ3CA Pharmacophore Against Plant Pathogens

The core pharmacophore, isoquinoline-3-carboxylic acid (IQ3CA), demonstrates significant antibacterial activity. In a study of 49 derivatives, IQ3CA showed broad-spectrum efficacy against key plant pathogens, including Ralstonia solanacearum and Acidovorax citrulli, with EC50 values ranging from 8.38 to 17.35 μg/mL. Its protective effect against A. citrulli was 68.56% at 200 μg/mL, comparable to kasugamycin (72.48%) [1]. A subsequent study optimized the IQ3CA scaffold, producing the disulfone derivative SF2 which exhibited significantly improved potency against Xanthomonas oryzae pv. oryzae (EC50 2.52 μg/mL) and Acidovorax citrulli (EC50 1.12 μg/mL), outperforming both IQ3CA and the commercial standard kasugamycin [2].

Antibacterial Agrochemical Plant Pathology SAR

Thermal Stability as a Differentiator in 1-Ethoxyisoquinoline

A thermo-kinetic study on the unimolecular thermal decomposition of ethoxyquinolines and ethoxyisoquinolines provides a direct, quantitative comparison of the 1-ethoxyisoquinoline isomer. At 650 K, the decomposition rate constant for 1-ethoxyisoquinoline is 6.47, which is distinct from its positional isomer, 3-ethoxyisoquinoline (0.21), and the structurally related 2-ethoxyquinoline (3.13) [1].

Physical Chemistry Thermal Stability Kinetics Computational Chemistry

Defined Application Scenarios for 1-Ethoxyisoquinoline-3-carboxylic Acid Based on Comparative Evidence


Precursor for Optimized Isoquinoline-3-Carboxylic Acid Antibacterial Derivatives

Based on the established antibacterial pharmacophore of IQ3CA [1], 1-ethoxyisoquinoline-3-carboxylic acid is an ideal starting material for synthesizing a focused library of 1-substituted analogs. Its use allows researchers to systematically probe the structure-activity relationship at the 1-position to improve upon the EC50 values (8.38-17.35 μg/mL) of the parent IQ3CA and potentially match or exceed the potency of advanced derivatives like SF2 (EC50 1.12 μg/mL) [2].

Synthetic Methodology Development Involving Selective Elimination Pathways

This compound serves as a model substrate for investigating and exploiting the unique cyclization mechanism characteristic of 1-alkoxyisoquinolines, where water is eliminated instead of the corresponding alcohol [3]. Procuring the 1-ethoxy variant is essential for studies aimed at applying this selective pathway to the synthesis of more complex 1-substituted isoquinoline-3-carboxylates, such as the tert-butoxycarbonylmethoxy derivative described in the literature [3].

Physical Chemistry Studies on Isomeric Thermal Stability

Given the stark difference in thermal decomposition rates between 1-ethoxyisoquinoline (6.47 at 650 K) and its 3-ethoxy isomer (0.21 at 650 K) [4], this compound is a critical research tool for studies in physical organic chemistry. It is particularly valuable for computational chemists and kineticists investigating the influence of heteroatom placement and substitution patterns on the thermal stability of heteroaromatic systems.

General Heterocyclic Scaffold for Derivatization

As a commercially available building block with a defined purity of 95% , it is suitable for general organic synthesis applications. Its carboxylic acid handle at the 3-position and ethoxy group at the 1-position provide two distinct points for further functionalization, enabling its use in the synthesis of diverse chemical libraries for medicinal chemistry or agrochemical research beyond the specific applications mentioned above.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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